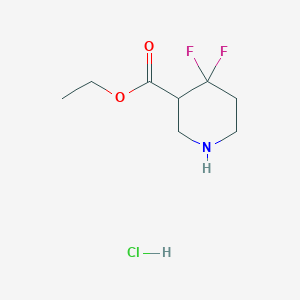

Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The official International Union of Pure and Applied Chemistry name is designated as "ethyl 4,4-difluoropiperidine-3-carboxylate;hydrochloride," reflecting the salt formation between the organic base and hydrochloric acid. The molecular formula is documented as C₈H₁₄ClF₂NO₂, with a calculated molecular weight of 229.65 grams per mole according to PubChem computational methods.

The compound is registered under Chemical Abstracts Service number 1780607-50-2, with an alternative registration number 90719-32-7 documented in chemical databases. The systematic naming reflects the piperidine core structure numbered according to International Union of Pure and Applied Chemistry conventions, where the nitrogen atom occupies position 1, the carboxylate group is located at position 3, and the two fluorine substituents are positioned at carbon 4. Additional chemical identifiers include the molecular descriptor file number MFCD30535876 and various catalog designations across commercial suppliers.

The Simplified Molecular Input Line Entry System notation for this compound is expressed as "CCOC(=O)C1CNCCC1(F)F.Cl," clearly indicating the ethyl ester functionality, the piperidine ring structure, the geminal difluoro substitution, and the hydrochloride salt formation. The International Chemical Identifier string provides a standardized representation as "InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)6-5-11-4-3-8(6,9)10;/h6,11H,2-5H2,1H3;1H," with the corresponding International Chemical Identifier Key documented as "LRUJWTRXGIHFEQ-UHFFFAOYSA-N".

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally influenced by the conformational preferences of the piperidine ring system and the electronic effects of the geminal difluoro substitution. Computational investigations using density functional theory methods have revealed that fluorinated piperidines exhibit distinct conformational behavior compared to their non-fluorinated analogs, with the presence of fluorine atoms significantly affecting the preferred chair or half-chair conformations.

The piperidine ring in this compound adopts a chair conformation, which is consistent with the hybridization state of the carbon atoms in the ring system. Research indicates that the conformational flexibility of piperidine derivatives is primarily related to the hybridization state of the carbon atom alpha to the piperidine nitrogen atom, where sp³ hybridization favors chair conformers while sp² hybridization tends to distort the ring toward half-chair conformations. In the case of this compound, the carbon atoms maintain sp³ hybridization, supporting the chair conformation preference.

Nuclear magnetic resonance spectroscopy analysis has been employed to determine the conformational preferences of fluorinated piperidines, particularly through the measurement of vicinal coupling constants between fluorine and hydrogen atoms. The conformational behavior is influenced by an interplay of electrostatic interactions, hyperconjugation effects, and steric factors, with the geminal difluoro substitution at the 4-position creating specific electronic and steric constraints. Computational studies have demonstrated that solvent polarity can significantly influence the conformational equilibrium, with more polar solvents potentially favoring different orientations of the fluorine substituents.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄ClF₂NO₂ | |

| Molecular Weight | 229.65 g/mol | |

| Heavy Atoms Count | 14 | |

| Rotatable Bond Count | 3 | |

| Number of Rings | 1 | |

| Carbon Bond Saturation (Fsp³) | 0.875 |

X-ray Crystallographic Data Analysis

The crystallographic characterization of this compound provides definitive structural information about the solid-state molecular arrangement and intermolecular interactions. The compound crystallizes as a white to light yellow powder with a documented melting point range of 173-177°C, indicating good thermal stability in the solid state. The crystal structure reveals the hydrochloride salt formation through ionic interactions between the protonated piperidine nitrogen and the chloride anion.

Comparative crystallographic studies of related piperidine derivatives have shown that the chair conformation is generally preserved in the solid state, with specific geometric parameters being influenced by the nature and position of substituents. The crystal packing is stabilized through various intermolecular interactions, including hydrogen bonding between the hydrochloride salt components and van der Waals interactions between the organic molecules. The presence of the geminal difluoro groups creates unique electrostatic environments that influence both intramolecular conformational preferences and intermolecular packing arrangements.

The crystallographic analysis reveals that the total puckering amplitude and Cremer parameters provide quantitative measures of the ring conformation, with ideal chair conformations characterized by specific angular relationships. The fluorine substituents adopt specific orientations that minimize steric clashes while maximizing favorable electrostatic interactions within the crystal lattice. These structural features are crucial for understanding the physical properties and potential intermolecular recognition patterns of the compound.

Comparative Structural Features with Related Fluoropiperidine Derivatives

The structural characteristics of this compound can be meaningfully compared with other fluorinated piperidine derivatives to understand structure-activity relationships and electronic effects. The parent compound 4,4-difluoropiperidine, with molecular formula C₅H₉F₂N and molecular weight 121.129 grams per mole, provides a baseline for understanding the effects of additional functional group substitution.

Comparative analysis with 3,3-difluoropiperidine hydrochloride reveals significant differences in conformational behavior and electronic properties. While both compounds contain geminal difluoro substitution, the positional difference leads to distinct steric and electronic environments around the piperidine ring. The 3,3-difluoropiperidine derivative exhibits different Nuclear Magnetic Resonance coupling patterns and conformational preferences due to the altered substitution pattern.

Studies of diversely substituted fluorinated piperidines have demonstrated that the number and position of fluorine atoms significantly influence molecular properties such as lipophilicity, polar surface area, and hydrogen bonding capacity. The ethyl carboxylate functionality in the target compound contributes additional hydrogen bond acceptor sites and increases the molecular flexibility through the ethyl chain rotation. Research indicates that fluorinated piperidine building blocks can enhance the potency and selectivity of pharmaceutical compounds, with specific substitution patterns providing optimal biological activity profiles.

Properties

IUPAC Name |

ethyl 4,4-difluoropiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)6-5-11-4-3-8(6,9)10;/h6,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUJWTRXGIHFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound may affect the expression of genes involved in critical cellular processes, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may alter the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall function.

Biological Activity

Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and pharmacokinetic properties.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms at the 4-position and an ethyl carboxylate group. This structure is significant as the fluorine atoms can enhance the compound's binding affinity and selectivity for biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular pathways. The presence of fluorine enhances the compound's lipophilicity and may influence its metabolic stability. Research indicates that this compound can inhibit oxidative phosphorylation by acting on mitochondrial complexes, which is a vital pathway for energy production in cells .

Antimalarial Activity

Recent studies have demonstrated that derivatives of compounds similar to ethyl 4,4-difluoropiperidine-3-carboxylate show promising antimalarial activity. For instance, compounds with similar structural motifs have exhibited low EC50 values against Plasmodium falciparum, indicating potent activity . The structure-activity relationship (SAR) analyses suggest that modifications on the piperidine ring significantly affect potency, with certain substitutions leading to enhanced efficacy.

Anticancer Potential

Ethyl 4,4-difluoropiperidine-3-carboxylate has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, compounds containing the difluoropiperidine moiety demonstrated IC50 values as low as 0.016 μM against pancreatic cancer cell lines (MIA PaCa-2), indicating strong antiproliferative effects . The mechanism appears to involve the inhibition of key signaling pathways that promote cell survival and proliferation.

Pharmacokinetics

The pharmacokinetic profile of ethyl 4,4-difluoropiperidine-3-carboxylate has been assessed in various studies. Key findings include:

- Metabolic Stability : The compound exhibits moderate metabolic stability with a half-life ranging from 2.6 to 2.7 minutes in human microsomes, suggesting rapid clearance .

- Bioavailability : Initial studies indicate favorable oral bioavailability, which is crucial for therapeutic applications.

- Toxicity : Toxicological assessments have reported no acute toxicity in animal models at high doses (up to 2000 mg/kg), supporting its safety profile for further development .

Case Studies

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurological Disorders Treatment

Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride has been investigated for its potential in treating neurological disorders. Its ability to inhibit specific enzymes involved in neurotransmitter regulation positions it as a candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The compound's pharmacological profile suggests that it may enhance neurotransmitter release, which is crucial for cognitive function and mood regulation .

1.2 Histamine-3 Receptor Antagonists

The compound serves as an intermediate in synthesizing histamine-3 receptor antagonists, which are being explored for their therapeutic applications in various neurological disorders including attention deficit hyperactivity disorder (ADHD) and schizophrenia. Histamine-3 receptors play a vital role in modulating neurotransmitter systems, making this compound essential for developing new drugs targeting these receptors .

1.3 Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, certain modifications of the compound have demonstrated effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans, indicating its potential use in developing new antimicrobial agents .

Agrochemical Applications

2.1 Insecticides and Herbicides

In addition to its pharmaceutical uses, this compound is also utilized in the agrochemical industry. Its unique chemical properties allow it to be a valuable starting material for synthesizing insecticides and herbicides. The compound's efficacy in pest control could lead to the development of safer and more effective agricultural chemicals .

Synthetic Chemistry Applications

3.1 Building Block for Organic Synthesis

This compound is recognized for its versatility as a building block in organic synthesis. Its structure allows for various modifications, enabling chemists to create new compounds with desired properties. This versatility makes it an essential reagent in synthetic organic chemistry, facilitating the development of novel molecules for research and industrial applications .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with EDFPC-HCl, differing primarily in substituent groups, ring modifications, or salt forms:

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on atomic weights where explicit data were unavailable.

Preparation Methods

Fluorination Techniques and Reagents

Use of Sulfur Tetrafluoride (SF4)

- SF4 is a classical reagent for deoxofluorination of β-keto esters leading to difluorinated products.

- Despite its high toxicity and handling challenges, SF4 provides efficient conversion to difluorinated intermediates.

- Recent semi-industrial scale studies have optimized SF4 use for safety and efficacy, enabling multi-gram synthesis of β,β-difluorocarboxylic acids, potential precursors to Ethyl 4,4-difluoropiperidine-3-carboxylate derivatives.

- The reaction typically involves fluorination of keto esters under controlled temperature and pressure, followed by workup involving aqueous washes and drying to isolate the fluorinated product.

Use of Diethylaminosulfur Trifluoride (DAST) and Alternatives

- DAST is another fluorinating agent commonly used for introducing fluorine atoms but has limitations such as multiple steps, byproduct formation, and safety concerns.

- Novel reagents such as trifluorosulfanylmorpholine have been explored, offering improved stability and safer handling compared to DAST, though with higher raw material costs.

- The choice of fluorinating agent impacts yield, purity, and scalability of the synthesis.

Preparation of Key Intermediates

A crucial intermediate in the synthesis is ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride , which undergoes further transformations to yield the target compound.

These intermediates are then subjected to fluorination and reduction steps to introduce the difluoro groups at the 4-position of the piperidine ring.

Synthetic Strategy for Difluoropiperidine Derivatives

- A reported strategy involves 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles in the presence of copper powder.

- Subsequent borane reduction of the cyano group, lactamization, and lactam reduction yield 4-substituted 3,3-difluoropiperidines.

- This approach has been successfully applied to synthesize N-protected 3,3-difluoroisonipecotic acid and 4-benzyloxy-3,3-difluoropiperidine, which are structurally related to Ethyl 4,4-difluoropiperidine-3-carboxylate derivatives.

Challenges and Considerations

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride?

- Methodology :

- Start with a piperidone scaffold (e.g., 4,4-difluoropiperidin-3-one) and perform esterification using ethanol under acidic conditions.

- Optimize fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the 4,4-positions .

- Purify intermediates via recrystallization or silica gel chromatography, as demonstrated for structurally similar piperidine carboxylates .

- Final hydrochloride salt formation can be achieved by treating the free base with HCl in ethanol .

Q. How should researchers characterize this compound spectroscopically?

- Methodology :

- NMR : Use , , and NMR to confirm the ester group, fluorine substitution, and piperidine ring geometry. Compare shifts to analogs like ethyl 4-piperidone-3-carboxylate hydrochloride (δ ~4.2 ppm for ester -OCH) .

- IR : Identify carbonyl (C=O) stretches (~1700 cm) and N–H stretches from the hydrochloride salt .

- LC-MS/HPLC : Assess purity (>95%) using reverse-phase HPLC with UV detection at 210–254 nm, referencing pharmacopeial guidelines for related piperidine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing impurities like defluorinated byproducts?

- Methodology :

- Use Design of Experiments (DoE) to evaluate variables: temperature (0–40°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of fluorinating agents.

- Monitor reaction progress via NMR to detect incomplete fluorination or side reactions .

- Purify crude products via preparative HPLC or fractional crystallization, as shown for ethyl 4-oxo-piperidine-3-carboxylate hydrochloride (purity >95%) .

Q. How to resolve discrepancies in purity assessments between titration and HPLC?

- Methodology :

- Titration : Suitable for quantifying hydrochloride content (e.g., 98.0–102.0% by acid-base titration in ethanol) but may miss non-ionic impurities .

- HPLC : Detects neutral impurities (e.g., ester hydrolysis products) but requires validated reference standards. Calibrate using USP-grade analogs like paroxetine impurity A (98.7% purity by HPLC) .

- Cross-validate methods for critical batches to ensure accuracy .

Q. What strategies mitigate hygroscopicity during storage?

- Methodology :

- Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C, as recommended for hygroscopic piperidine hydrochlorides .

- Characterize moisture uptake via thermogravimetric analysis (TGA) and adjust packaging accordingly.

Methodological and Analytical Questions

Q. How to validate an HPLC method for quantifying this compound in biological matrices?

- Methodology :

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30).

- Validation Parameters :

- Specificity : No interference from matrix components (validate with spiked plasma samples).

- Linearity : 1–100 µg/mL (R > 0.995).

- Accuracy/Precision : ≤5% RSD for intra-/inter-day assays .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodology :

- Use QSAR models to estimate logP (~1.5), solubility (~20 mg/mL), and BBB permeability (low due to polar carboxylate group).

- Compare to analogs like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (TPSA = 58.9 Å, indicating moderate GI absorption) .

Data Contradiction Analysis

Q. Why do purity results vary between titration (98–102%) and HPLC (≥95%)?

- Analysis :

- Titration quantifies ionic HCl content, while HPLC detects non-ionic organic impurities. Discrepancies arise if non-HCl impurities (e.g., residual solvents) are present.

- Harmonize methods by combining titration for salt content and HPLC for organic purity, as per USP guidelines for related APIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.